molecular formula C16H13Cl2N3O4 B3830843 2-(4-chloro-3-methylphenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide

2-(4-chloro-3-methylphenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide

Cat. No. B3830843
M. Wt: 382.2 g/mol
InChI Key: ZKTNIOCZUGIZSS-UWVJOHFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide is not fully understood. However, studies have suggested that this compound may exert its anticancer and antimicrobial effects by inhibiting the activity of key enzymes and proteins involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chloro-3-methylphenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide can induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer effects. In addition, this compound has also been shown to exhibit antibacterial and antifungal activity, which may be attributed to its ability to disrupt bacterial and fungal cell membranes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-chloro-3-methylphenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide in lab experiments is its relatively simple synthesis method. In addition, this compound has been shown to exhibit potent anticancer and antimicrobial activity, which makes it a promising candidate for further investigation. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may require careful handling and disposal.

Future Directions

There are several future directions for the study of 2-(4-chloro-3-methylphenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide. One possible direction is to investigate its potential use as a corrosion inhibitor in industrial applications. Another direction is to study its potential as a dye for textiles, which may have applications in the textile industry. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in the development of new anticancer and antimicrobial agents.
In conclusion, 2-(4-chloro-3-methylphenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide is a chemical compound that has shown potential in various fields of scientific research. Its relatively simple synthesis method, potent anticancer and antimicrobial activity, and potential applications in industrial and textile settings make it a promising candidate for further investigation. However, careful handling and disposal may be required due to its potential toxicity.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide has been studied for its potential applications in various fields of scientific research. One of the main applications is in the field of medicinal chemistry, where this compound has been investigated for its anticancer and antimicrobial properties. In addition, this compound has also been studied for its potential use as a corrosion inhibitor and as a dye for textiles.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O4/c1-10-6-12(3-5-13(10)17)25-9-16(22)20-19-8-11-2-4-14(18)15(7-11)21(23)24/h2-8H,9H2,1H3,(H,20,22)/b19-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTNIOCZUGIZSS-UWVJOHFNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(=O)N/N=C\C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3-methylphenoxy)-N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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